Cas no 393833-38-0 (N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide)

N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide structure
393833-38-0 structure
Product Name:N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
CAS No:393833-38-0
MF:C26H31N3O2S
MW:449.608245134354
CID:5811222
PubChem ID:3683235
Update Time:2025-07-09

N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
    • Pyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-
    • 393833-38-0
    • N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
    • AKOS024580911
    • F0533-0540
    • N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
    • Inchi: 1S/C26H31N3O2S/c1-5-18-9-7-10-19(6-2)24(18)27-26(32)29-16-15-28-14-8-11-21(28)25(29)20-12-13-22(30-3)23(17-20)31-4/h7-14,17,25H,5-6,15-16H2,1-4H3,(H,27,32)
    • InChI Key: RTAWMFHSLIYQTH-UHFFFAOYSA-N
    • SMILES: C12=CC=CN1CCN(C(NC1=C(CC)C=CC=C1CC)=S)C2C1=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 449.21369841g/mol
  • Monoisotopic Mass: 449.21369841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 70.8Ų

N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide Pricemore >>

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Additional information on N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Comprehensive Analysis of N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide (CAS 393833-38-0)

The compound N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide, identified by its CAS number 393833-38-0, represents a sophisticated molecular structure with significant potential in pharmaceutical and biochemical research. This pyrrolo[1,2-a]pyrazine derivative has garnered attention due to its unique carbothioamide functional group, which contributes to its diverse reactivity and binding properties. Researchers are increasingly exploring its applications in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

One of the most searched questions regarding this compound revolves around its synthetic pathways and mechanism of action. The presence of both diethylphenyl and dimethoxyphenyl moieties suggests a balance between lipophilicity and electronic effects, making it a candidate for optimizing bioavailability. Recent studies highlight its potential in addressing neurodegenerative diseases and inflammatory conditions, aligning with current trends in precision medicine. The thioamide group further enhances its ability to interact with biological targets, a feature often queried in academic forums.

From a structural perspective, the pyrrolo[1,2-a]pyrazine core of this molecule is a focal point for computational chemists. Molecular docking simulations reveal its affinity for ATP-binding sites and allosteric pockets, which are critical in designing next-generation therapeutics. The compound’s CAS 393833-38-0 is frequently cross-referenced in patents related to kinase inhibitors, reflecting its commercial relevance. Sustainability-conscious researchers also inquire about green synthesis methods for such complex scaffolds, emphasizing the need for eco-friendly protocols.

Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide. Its stability under various pH conditions is another hot topic, particularly for formulators developing oral dosage forms. The dimethoxyphenyl subunit’s role in enhancing metabolic stability is often debated in pharmacokinetic studies, with data suggesting reduced CYP450-mediated degradation.

In the context of AI-driven drug discovery, this compound’s SMILES notation and 3D conformers are widely used in machine learning models to predict ADMET properties. Its structural complexity challenges traditional QSAR approaches, making it a benchmark for testing new algorithms. The rise of fragment-based drug design has also renewed interest in its scaffold-hopping potential, as researchers seek to derivatize its core for improved selectivity.

To conclude, CAS 393833-38-0 exemplifies the intersection of medicinal chemistry and computational biology. Its multifaceted applications—from targeted therapy to molecular probes—underscore its value in modern research. As the scientific community prioritizes personalized medicine and multi-target ligands, this compound’s versatility ensures its continued relevance in peer-reviewed literature and industrial R&D pipelines.

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